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Compound of Interest

Compound Name: 1-benzyl-1H-pyrazol-3-amine

Cat. No.: B1270706 Get Quote

For researchers, scientists, and drug development professionals, the quest for potent and

selective kinase inhibitors is a continuous endeavor. Pyrazole-based compounds have

emerged as a promising scaffold in this area, demonstrating significant therapeutic potential

across various diseases, including cancer and inflammatory disorders.[1][2][3][4] This guide

provides a comparative analysis of kinase inhibition by these compounds, supported by

experimental data and detailed methodologies.

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its

synthetic accessibility and versatile bioisosteric properties.[3][5] Its unique structure, featuring a

five-membered aromatic ring with two adjacent nitrogen atoms, allows it to act as both a

hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of

kinases.[6] This adaptability has led to the development of numerous pyrazole-containing

kinase inhibitors, some of which have received FDA approval.

Performance Data: A Comparative Overview
The following tables summarize the in vitro inhibitory activities of several pyrazole-based

compounds against various kinases. The half-maximal inhibitory concentration (IC50) and the

inhibition constant (Ki) are key metrics for assessing the potency of these inhibitors.

Table 1: Inhibition of Akt Kinases by Pyrazole-Based Compounds
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Table 2: Inhibition of Aurora Kinases by Pyrazole-Based Compounds

Compound Target Kinase IC50 (µM) Cell Line

Compound 6 Aurora A 0.16
HCT116 (colon),

MCF7 (breast)

HCT116 0.39

MCF7 0.46

Barasertib - -

Acute myeloid

leukemia, B-cell

lymphoma

Table 3: Inhibition of Bcr-Abl Kinase by Pyrazole-Based Compounds
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Compound Target Kinase IC50 (nM) Cell Line

Compound 10 Bcr-Abl 14.2 K562 (leukemia)

Asciminib (ABL-001) Bcr-Abl 0.5 Non-ATP competitive

Table 4: Inhibition of EGFR and HER-2 Kinases by a Pyrazole-Based Compound

Compound Target Kinase IC50 (µM)
Reference
Compound

Reference
IC50 (µM)

Compound 29 EGFR 0.21 Erlotinib 0.03

HER-2 1.08 Erlotinib 0.14

Table 5: Inhibition of JAK Kinases by Pyrazole-Based Compounds

Compound Target Kinase IC50 (nM) Notes

Ruxolitinib JAK1 ~3
Selective for

JAK1/JAK2

JAK2 ~3

JAK3 ~430

Golidocitinib

(AZD4205)
JAK1 -

Highly potent and

selective

Table 6: Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors

Compound Primary Target(s) Significant Off-Target(s)

Compound A Aurora A/B
Broad-spectrum off-target

effects

Compound 10e JAK, Aurora kinases Multi-targeted

Compound 10q FLT3 c-Kit
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Visualizing Kinase Inhibition
To better understand the mechanisms and workflows involved in studying pyrazole-based

kinase inhibitors, the following diagrams are provided.
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Experimental Workflow for Kinase Inhibitor Evaluation
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Simplified Akt Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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